![molecular formula C5H10N2O3 B1605025 Glycyl-beta-alanine CAS No. 7536-21-2](/img/structure/B1605025.png)
Glycyl-beta-alanine
Overview
Description
Synthesis Analysis
The synthesis of beta-alanine is often achieved through the aspartic acid pathway, which is simple and efficient . The process involves the use of L-aspartate-α-decarboxylase (ADC) from Bacillus subtilis, which has been identified as the best enzyme for increasing beta-alanine production .Molecular Structure Analysis
The linear formula of Glycyl-beta-alanine is C5H10N2O3 . Its molecular weight is 146.147 . The structure of Glycyl-beta-alanine can be visualized in 2D and 3D chemical structure images .Scientific Research Applications
Conformational Analysis
Glycyl-beta-alanine has been studied in conformational analysis, particularly in the context of beta-sheet structures in polypeptides. For instance, a study conducted by Colonna-Cesari & Premilat (1975) focused on the conformational energy calculations of beta-sheet structures in poly-l-alanine and poly(L-alanine-glycine), comparing them with structures determined by X-ray methods. This research helps in understanding the structural details of polydipeptides and related silk proteins in their beta form (Colonna-Cesari & Premilat, 1975).
Osmoprotection in Plants
Glycyl-beta-alanine is also significant in the study of osmoprotectants. Hanson et al. (1994) explored the role of various osmoprotective compounds, including beta-alanine betaine, in the Plumbaginaceae family. They highlighted the importance of these compounds in reducing the adverse effects of salinity and drought and their potential in genetic engineering for stress tolerance in crop plants (Hanson et al., 1994).
Synthetic Peptides and Neurotransmission
In neuroscientific research, the role of glycyl-beta-alanine as a component of dipeptides like carnosine has been examined. Tsuneyoshi et al. (2008) studied the central effects of different beta-alanine-containing peptides in chicks, revealing insights into the role of beta-alanine in the brain and its potential as a neurotransmitter (Tsuneyoshi et al., 2008).
Enzymatic Studies
The role of glycyl-beta-alanine in enzymatic reactions has been a subject of study. For example, Rathinasabapathi et al. (2001) investigated the synthesis of beta-Alanine betaine in the Plumbaginaceae family, providing insights into the enzymatic process and its implications for plant tolerance to environmental stresses (Rathinasabapathi et al., 2001).
Metabolic Engineering
Research into metabolic engineering involving glycyl-beta-alanine has been conducted. Cao et al. (2017) utilized metabolic engineering to synthesize artificial major ampullate spidroin 2 in Escherichia coli, which is rich in alanine and glycine residues. This study demonstrates the application of metabolic engineering in producing high molecular weight proteins with repeated motifs in engineered E. coli (Cao et al., 2017).
Future Directions
Recent studies have focused on enhancing the production of beta-alanine, a component of Glycyl-beta-alanine, from glucose in genetically modified Corynebacterium glutamicum by metabolic pathway engineering . This suggests potential future directions in the biotechnological production of beta-alanine and possibly Glycyl-beta-alanine .
properties
IUPAC Name |
3-[(2-aminoacetyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3-4(8)7-2-1-5(9)10/h1-3,6H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKCETMQAPIAGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226333 | |
Record name | Glycyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-beta-alanine | |
CAS RN |
7536-21-2 | |
Record name | Glycyl-beta-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007536212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7536-21-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97924 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCYL-BETA-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ7P2T61VU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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